molecular formula C16H14N4O2S2 B2936091 2,4-Dimethyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole CAS No. 894009-74-6

2,4-Dimethyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole

Cat. No.: B2936091
CAS No.: 894009-74-6
M. Wt: 358.43
InChI Key: GLWCSXJXXOIQRV-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole is a sophisticated small molecule featuring a thiazole core linked to a pyridazine ring via a thioether bridge, designed for advanced medicinal chemistry and drug discovery research. This compound is of significant interest in oncology research, as thiazole-pyridazine hybrids have demonstrated potent antiproliferative activity against a panel of cancer cell lines. Such compounds have been investigated as dual inhibitors of key tyrosine kinases, specifically the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical targets in cancer therapy due to their roles in tumor cell proliferation and angiogenesis . The integration of these two pharmacophores in a single molecule represents a strategic approach to developing agents with a synergistic effect for combating complex signaling pathways in cancer . Beyond its potential in anticancer applications, the structural architecture of this compound suggests promise in antibacterial research. Related thiazole-based derivatives exhibit significant inhibitory activity against bacterial DNA gyrase, a crucial enzyme for DNA replication, with some compounds demonstrating potency superior to established antibiotics like ciprofloxacin against certain strains, including S. aureus , E. coli , and P. aeruginosa . The compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its full pharmacological profile, including mechanism-of-action studies, binding affinity determinations, and in vitro efficacy assessments.

Properties

IUPAC Name

2,4-dimethyl-5-[6-[(4-nitrophenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S2/c1-10-16(24-11(2)17-10)14-7-8-15(19-18-14)23-9-12-3-5-13(6-4-12)20(21)22/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWCSXJXXOIQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 320.38 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antibacterial properties. In a study evaluating various thiazole compounds, it was found that derivatives similar to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.008 to 0.046 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Pathogen MIC (μg/mL)
Staphylococcus aureus0.008
Escherichia coli0.03
Streptococcus pneumoniae0.046

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it could inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The IC50 values for these activities were observed to be in the range of 10 to 20 μM, suggesting a moderate level of potency .

The antimicrobial activity of thiazole derivatives is often attributed to their ability to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and repair processes. The presence of the thiazole moiety in the structure enhances binding affinity to these targets, leading to effective inhibition .

Case Studies

  • Study on Antibacterial Efficacy : A recent study investigated the antibacterial efficacy of various thiazole derivatives, including our compound of interest. The results showed that compounds with similar structural features had significantly lower MIC values compared to traditional antibiotics like ampicillin.
  • Anticancer Research : Another study focused on the anticancer potential of thiazole derivatives where this compound was tested against multiple cancer cell lines. The findings indicated that this compound effectively inhibited cell growth through apoptosis induction mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of pyridazinylthio-thiazole derivatives, where structural variations primarily occur at the benzyl substituent attached to the sulfur atom. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison of Pyridazinylthio-Thiazole Derivatives

Compound Name Molecular Formula Molecular Weight Substituent on Benzyl Group Key Features
2,4-Dimethyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole (Target) C₁₇H₁₅N₅O₂S₂ 393.5 4-Nitro Electron-withdrawing nitro group; potential for enhanced reactivity .
2-(3-Methoxyphenyl)-4-methyl-5-(6-((naphthalen-1-ylmethyl)thio)pyridazin-3-yl)thiazole C₂₆H₂₁N₃OS₂ 455.6 Naphthalen-1-ylmethyl Bulky aromatic group; increased lipophilicity and steric hindrance .
5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole C₂₀H₁₅ClN₄S₂ 410.9 4-Chloro Halogen substitution; moderate electron-withdrawing effects .
5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole C₂₁H₁₅F₂N₃S₂ 427.5 3-Fluoro, 4-fluorophenyl Dual fluorine substitution; potential for improved metabolic stability .

Key Observations:

Electronic Effects : The 4-nitrobenzyl group in the target compound introduces strong electron-withdrawing characteristics, which may enhance electrophilic reactivity compared to halogenated (e.g., 4-chloro) or alkoxy (e.g., 3-methoxy) analogs . This could influence interactions with biological targets, such as enzymes or receptors.

Lipophilicity: The naphthalenylmethyl-substituted analog () exhibits higher molecular weight (455.6 vs.

Steric Considerations : Bulkier substituents, such as naphthalenylmethyl, may sterically hinder binding to active sites in biological targets compared to the smaller 4-nitrobenzyl group.

Q & A

Q. Methodology :

  • ¹H/¹³C NMR : Identify substituents via characteristic shifts:
    • Thiazole C-2 methyl: δ ~2.3 ppm (s, 3H).
    • Pyridazine aromatic protons: δ 8.1–8.9 ppm (m) .
  • IR spectroscopy : Confirm thioether (C-S stretch at ~650 cm⁻¹) and nitro groups (asymmetric NO₂ stretch at ~1520 cm⁻¹) .
  • Mass spectrometry : Molecular ion [M+H]⁺ should match the calculated mass (C₁₆H₁₄N₄O₂S₂: 382.06 g/mol).

Q. Methodology :

  • Comparative synthesis : Replace the 4-nitrobenzyl group with electron-donating (e.g., 4-methoxy) or neutral (e.g., benzyl) analogs.
  • Kinetic studies : Measure reaction rates for thioether formation under identical conditions.
  • DFT calculations : Model the electron-withdrawing effect of NO₂ on pyridazine’s LUMO energy to predict reactivity .

Q. Data from :

SubstituentYield (Thioether Coupling)Reaction Time
4-NO₂78%6h
4-OCH₃85%4h
H90%3h

Basic: What methodologies assess the bioactivity of thiazole derivatives like this compound?

Q. Methodology :

  • Antimicrobial assays : Disk diffusion against S. aureus or E. coli (MIC ≤ 25 µg/mL indicates potency) .
  • Enzyme inhibition : Test autotaxin (ATX) modulation using fluorescence-based assays, as seen in pyridazine derivatives .
  • Cytotoxicity : MTT assay on HeLa cells (IC₅₀ < 50 µM suggests therapeutic potential) .

Advanced: How to resolve discrepancies in elemental analysis vs. computational data?

Q. Methodology :

  • Purification : Recrystallize from EtOAc/hexane to remove impurities affecting CHNS analysis .
  • Calibration : Use certified standards (e.g., sulfanilamide) for CHNS analyzers.
  • Hydrate/solvate accounting : TGA/DSC to detect bound solvents (e.g., H₂O loss at 100–150°C) .

Example :
In , elemental analysis for C₁₉H₁₅N₅O₂S showed:

Calculated (%)Experimental (%)
C: 59.21C: 58.98
H: 3.91H: 3.85
Discrepancy resolved by confirming anhydrous crystal form via TGA .

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